(S)-2-Aminodecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-aminodecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84277-81-6 |

Source

|

| Record name | 2-Aminodecanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINODECANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Aminodecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-2-Aminodecanoic acid is a non-proteinogenic α-amino acid distinguished by its ten-carbon aliphatic side chain. Unlike the 22 proteinogenic amino acids encoded by the genome, non-proteinogenic amino acids (NPAAs) like this compound serve as powerful tools in modern drug discovery and chemical biology.[1][2] Their unique structures allow for the synthesis of peptides and other bioactive molecules with enhanced pharmacological properties, including improved stability, membrane permeability, and oral bioavailability.[3] This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and biological relevance of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Formula

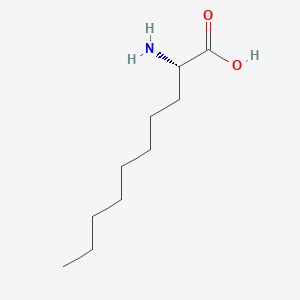

This compound possesses a chiral center at the alpha-carbon (C2), with the (S)-configuration denoting a specific stereochemical arrangement of the substituents. This chirality is fundamental to its biological activity and its utility as a stereospecific building block.[4]

Identifiers and Formula

The fundamental identifiers and formula for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-aminodecanoic acid | [3] |

| Synonyms | L-2-Aminodecanoic acid, H-Adec(2)-OH | [3] |

| CAS Number | 84277-81-6 | [3] |

| Molecular Formula | C₁₀H₂₁NO₂ | [3] |

| Molecular Weight | 187.28 g/mol | [3] |

| SMILES | CCCCCCCCN | [3] |

| InChI Key | JINGUCXQUOKWKH-VIFPVBQESA-N | [3] |

Structural Diagram

The molecular structure features a central chiral carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a long, unbranched octyl side chain.

Caption: General workflow for chiral resolution.

Protocol: Enzymatic Kinetic Resolution of N-Acyl-2-aminodecanoic acid

Enzymatic resolution is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes, such as lipases or acylases.

-

Acylation of Racemic Amine: React racemic 2-aminodecanoic acid with an acylating agent (e.g., acetic anhydride) to form N-acetyl-2-aminodecanoic acid. This step is necessary to provide a suitable substrate for the acylase enzyme.

-

Enzymatic Hydrolysis: Dissolve the racemic N-acetyl-2-aminodecanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). Add an immobilized acylase (e.g., from Aspergillus oryzae). The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer. [5]3. Incubation: Incubate the mixture with gentle stirring at an optimal temperature for the enzyme (e.g., 37 °C) for a sufficient time to achieve approximately 50% conversion. Monitor the reaction progress by HPLC.

-

Separation: After the reaction, filter off the immobilized enzyme for reuse. The resulting mixture contains this compound and unreacted N-acetyl-(R)-2-aminodecanoic acid.

-

Extraction: Adjust the pH of the solution to exploit the differing solubilities of the free amino acid and the acylated form. For instance, acidifying the solution will protonate the (S)-amino acid, keeping it in the aqueous phase, while the less polar N-acetyl-(R)-amino acid can be extracted with an organic solvent like ethyl acetate.

-

Isolation and Deprotection:

-

For (S)-enantiomer: Isolate the free this compound from the aqueous phase, typically by ion-exchange chromatography or crystallization after neutralization.

-

For (R)-enantiomer: The extracted N-acetyl-(R)-2-aminodecanoic acid can be deprotected via acid hydrolysis to yield the (R)-enantiomer.

-

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the enantiomeric purity and for the purification of this compound.

Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® or Chiralcel® series) are highly effective for separating amino acid enantiomers. [6]2. Mobile Phase: The choice of mobile phase depends on the column and the analyte.

-

Normal Phase: Typically a mixture of hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v). [7] * Reversed Phase: An aqueous buffer (e.g., phosphate or perchloric acid solution) mixed with an organic modifier like acetonitrile or methanol. [8]3. Additives: For amino acids, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase is often necessary to improve peak shape and resolution. [7]4. Detection: UV detection is commonly used. Since the amino acid itself has a weak chromophore, derivatization with a UV-active agent (e.g., NBD-F) may be employed for enhanced sensitivity, or detection can be performed at a low wavelength (~200-210 nm). [6]5. Flow Rate and Temperature: A typical flow rate is 0.5-1.0 mL/min. Temperature should be controlled as it can significantly affect chiral recognition and resolution. [7]

-

Biological Activity and Applications in Drug Development

As an NPAA, this compound is not incorporated into proteins via ribosomal synthesis. Its value lies in its use as a building block for chemically synthesized peptides and other pharmaceuticals.

Modulation of Peptide Properties

The incorporation of this compound into a peptide sequence imparts significant lipophilicity due to its long alkyl chain. This modification is a key strategy for:

-

Enhancing Membrane Permeability: The hydrophobic side chain can facilitate the peptide's interaction with and passage through cell membranes, which is a major hurdle for many peptide therapeutics.

-

Improving Oral Bioavailability: Conjugation with long-chain fatty acids can increase absorption from the gastrointestinal tract, in part by binding to fatty acid transport proteins. [3]* Increasing Metabolic Stability: The unnatural side chain can sterically hinder cleavage by proteases, thereby extending the half-life of the peptide in vivo.

Role in Bioactive Compounds

This compound and its derivatives are integral components of several classes of bioactive molecules.

-

Histone Deacetylase (HDAC) Inhibitors: Several natural and synthetic HDAC inhibitors, which are a promising class of anticancer agents, feature a long-chain amino acid residue. This lipophilic chain interacts with the hydrophobic active site channel of the HDAC enzyme, contributing to binding affinity and selectivity. [9][10]* Antimicrobial Peptides: The amphipathic nature of peptides containing this compound—possessing both hydrophobic (the alkyl chain) and charged (the peptide backbone and other residues) regions—is a hallmark of many antimicrobial peptides that act by disrupting bacterial cell membranes. [11]

Caption: Role of this compound in drug development.

Safety and Handling

This compound and its derivatives should be handled in accordance with standard laboratory safety procedures. Based on safety data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible substances such as strong oxidizing agents. [1]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF. [Link]

-

Chemistry LibreTexts. Properties of Amino Acids. [Link]

-

Wikipedia. Amino acid. [Link]

-

MySkinRecipes. This compound. [Link]

-

Ruifu Chemical. This compound CAS 84277-81-6. [Link]

-

Britannica. Protein - Amino Acids, Physicochem. [Link]

-

PubMed. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. [Link]

-

Scilit. Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. [Link]

-

PubChem. 2-Aminododecanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Lipase-catalyzed Kinetic Resolution of (.+-.)-trans- and cis-2-Azidocycloalkanols. [Link]

-

NIH. Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain. [Link]

-

YouTube. Physico-Chemical Properties of Amino acids. [Link]

-

NIH. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. [Link]

-

Semantic Scholar. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. [Link]

-

MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

-

PubMed. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]

-

NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

-

Journal of Chemical and Pharmaceutical Research. Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Chemistry LibreTexts. Synthesis of Amino Acids. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

NIH. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. [Link]

-

MDPI. Food-Derived Peptides with Biological Activity: From Research to Food Applications. [Link]

-

PubMed. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubMed. Combined Analysis of NMR and MS Spectra (CANMS). [Link]

-

ResearchGate. Methods used to assess some biological activities of peptides and examples. [Link]

-

ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. [Link]

-

MDPI. Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). [Link]

- Google Patents. Resolution of racemic amino acids.

-

ResearchGate. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]

-

ResearchGate. Combined Analysis of NMR and MS Spectra (CANMS) | Request PDF. [Link]

-

NIH. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. [Link]

-

Science and Education Publishing. Spectral Determination of Components Isolated from the Root of Ximenia Americana Linn. [Link]

-

MDPI. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

-

NCBI. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2). [Link]

-

The Hebrew University of Jerusalem. Purification Protocols - the Wolfson Centre for Applied Structural Biology. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Protein - Amino Acids, Physicochem. | Britannica [britannica.com]

- 3. This compound | C10H21NO2 | CID 12810660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (R)-2-Aminodecanoic acid | 84276-16-4 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-2-Aminodecanoic Acid for Advanced Research

This guide provides a comprehensive technical overview of (S)-2-Aminodecanoic acid, a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry, peptide synthesis, and drug development. Designed for professionals in the field, this document moves beyond basic data to explore the causality behind its synthesis, analysis, and application, ensuring a deep and actionable understanding of its scientific context.

Introduction: The Significance of a Chiral Building Block

This compound, also known as L-2-Aminodecanoic acid, is a chiral, non-natural α-amino acid. Its structure comprises a ten-carbon aliphatic side chain, which imparts significant lipophilicity, and a chiral center at the alpha-carbon in the (S)-configuration. This unique combination of features makes it a valuable building block in the design of novel therapeutic agents and biochemical probes. Unlike its proteinogenic counterparts, its long alkyl chain can facilitate membrane interaction, enhance binding affinity in hydrophobic pockets of target proteins, and modify the pharmacokinetic properties of parent molecules. Its primary utility is found in the synthesis of specialized peptides and as a crucial intermediate in the creation of complex bioactive compounds, such as certain histone deacetylase (HDAC) inhibitors[1][2][3][4]. Understanding its properties, synthesis, and handling is therefore critical for its effective application in a research and development setting.

Section 1: Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of reproducible science. The key identifiers for this compound are summarized below. These data are essential for material sourcing, registration, and computational modeling.

1.1: Chemical Identifiers

A comprehensive list of identifiers is crucial for cross-referencing in databases and publications.

| Identifier | Value | Source |

| CAS Number | 84277-81-6 | PubChem[5], Advanced ChemBlocks[6] |

| PubChem CID | 12810660 | PubChem[5] |

| IUPAC Name | (2S)-2-aminodecanoic acid | PubChem[5] |

| Synonyms | This compound, L-2-Aminodecanoic acid | PubChem[5] |

| Molecular Formula | C₁₀H₂₁NO₂ | PubChem[5], MySkinRecipes[1] |

| InChI | InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1 | PubChem[5] |

| InChIKey | JINGUCXQUOKWKH-VIFPVBQESA-N | PubChem[5] |

| SMILES | CCCCCCCCN | PubChem[5] |

| MDL Number | MFCD08275756 | Advanced ChemBlocks[6], MySkinRecipes[1] |

1.2: Physicochemical Data

The physicochemical properties dictate the compound's behavior in both chemical reactions and biological systems. The lipophilic nature, suggested by the carbon chain, is a key feature influencing its application.

| Property | Value | Notes |

| Molecular Weight | 187.28 g/mol | Computed by PubChem[1][5]. |

| Appearance | White solid | From supplier data[6]. |

| Boiling Point | 300.9 ± 25.0 °C | Predicted value[1]. High boiling point is expected due to the zwitterionic nature and hydrogen bonding capabilities of the amino acid functional groups. |

| Density | 0.973 g/cm³ | Predicted value[1]. |

| Storage | Store at 0-8 °C or Room Temperature | Recommended storage varies by supplier. For long-term stability, storage in a cool, dark place under an inert atmosphere is advisable to prevent potential degradation[1][6]. |

Section 2: Enantioselective Synthesis and Purification

The synthesis of enantiomerically pure this compound is a critical process, as the biological activity of chiral molecules is often dependent on a single enantiomer[1]. While multiple strategies exist for α-amino acid synthesis, a common and effective approach involves the asymmetric amination of a prochiral precursor. Below is a representative, field-proven workflow.

2.1: Rationale for Synthetic Strategy

The chosen synthetic pathway leverages a chiral auxiliary to control the stereochemistry of the newly formed C-N bond. This method is widely adopted in pharmaceutical chemistry for its reliability and high enantiomeric excess (e.e.). The logic is as follows:

-

Prochiral Starting Material: We begin with a readily available 10-carbon acid derivative, such as 2-bromodecanoic acid.

-

Chiral Auxiliary: A chiral amine is introduced to react with the α-halo acid. The steric hindrance and electronic properties of the auxiliary direct the incoming nucleophile (in a subsequent step) to one face of the molecule, establishing the desired (S)-stereocenter.

-

Nucleophilic Substitution: An azide source, such as sodium azide, displaces the bromine via an SN2 reaction. The stereochemistry is inverted at the α-carbon. If starting with (R)-2-bromodecanoic acid, this inversion yields the (S)-amino acid precursor.

-

Reduction and Deprotection: The azide is reduced to the primary amine, and the chiral auxiliary is cleaved, yielding the final product.

2.2: Experimental Protocol: Asymmetric Strecker Synthesis

This protocol outlines a generalized Strecker synthesis, a classic and robust method for producing α-amino acids.

Step 1: Imine Formation

-

Reactants: Decanal, Ammonia (or ammonium chloride), Potassium Cyanide.

-

Procedure:

-

Decanal is dissolved in an appropriate solvent (e.g., methanol).

-

An aqueous solution of ammonium chloride and potassium cyanide is added slowly at a controlled temperature (typically 0-5 °C).

-

Causality: The reaction proceeds through the formation of an imine intermediate from decanal and ammonia. The cyanide ion then attacks the imine carbon to form an α-aminonitrile. This step is the core of the carbon-nitrogen and carbon-carbon bond formation.

-

Step 2: Chiral Resolution (If Racemic) or Asymmetric Modification

-

To achieve an enantiomerically pure product, a chiral amine (like (S)-α-methylbenzylamine) can be used instead of ammonia. This forms a diastereomeric mixture of aminonitriles that can be separated by chromatography or crystallization.

-

Expertise: The choice of chiral auxiliary is critical. Its size and electronic nature must effectively shield one face of the imine intermediate to ensure high diastereoselectivity in the cyanide addition.

Step 3: Hydrolysis of the Aminonitrile

-

Reactants: α-aminonitrile intermediate, strong acid (e.g., HCl).

-

Procedure:

-

The isolated α-aminonitrile is heated under reflux with concentrated hydrochloric acid.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Causality: Acid hydrolysis converts the nitrile group into a carboxylic acid and cleaves the imine (or N-benzyl group if a chiral auxiliary was used), yielding the amino acid hydrochloride salt.

-

Step 4: Purification

-

Procedure:

-

The reaction mixture is cooled, and the product is isolated, often by crystallization.

-

The crude product is purified by recrystallization from a solvent system like ethanol/water.

-

The pH is adjusted to the isoelectric point to precipitate the zwitterionic amino acid.

-

Trustworthiness: This final purification step is self-validating. Pure amino acids have characteristic sharp melting points and well-defined spectra. Enantiomeric purity must be confirmed analytically (see Section 3).

-

2.3: Synthesis Workflow Diagram

Caption: A representative workflow for the asymmetric synthesis of this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show a characteristic multiplet for the α-hydrogen, along with signals corresponding to the long alkyl chain. The carbon NMR will confirm the presence of 10 distinct carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₁₀H₂₁NO₂)[5].

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups: the broad O-H and N-H stretches (around 3000-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the N-H bend (around 1500-1640 cm⁻¹).

Section 4: Applications in Research and Drug Development

The unique lipophilic side chain of this compound makes it a powerful tool for modulating the properties of peptides and small molecule drugs.

4.1: Peptide Modification

Incorporating this compound into a peptide sequence can significantly enhance its therapeutic potential.

-

Increased Lipophilicity: The C8 alkyl chain increases the overall hydrophobicity of the peptide, which can improve its ability to cross cell membranes or the blood-brain barrier.

-

Enhanced Protein Binding: The alkyl chain can form favorable hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity.

-

Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.

4.2: Histone Deacetylase (HDAC) Inhibitors

Several natural and synthetic HDAC inhibitors feature a long-chain amino acid that acts as a "cap" group, interacting with the surface of the enzyme. This compound is a synthetic component used in the development of simplified analogues of these natural products[2][4].

-

Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this process, leading to hyperacetylation and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. The long alkyl chain of an amino acid like this compound often serves to interact with hydrophobic regions on the enzyme surface near the active site tunnel, contributing to the inhibitor's overall binding affinity.

4.3: Logical Relationship Diagram

Caption: Integration of this compound into therapeutic scaffolds to enhance key properties.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for user safety.

-

Classification: The compound is classified as a warning-level hazard[6]. It is reported to cause skin and serious eye irritation and may cause respiratory irritation[6]. Some sources also list it as harmful if swallowed, in contact with skin, or inhaled[7].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[8].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As noted, storage under an inert atmosphere is recommended for long-term preservation of purity[1].

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[7].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[7].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing[8].

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention if you feel unwell[7].

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12810660, this compound. Available at: [Link]

-

MySkinRecipes (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 307925, 2-Aminododecanoic acid. Available at: [Link]

-

Rodriquez, M., et al. (2004). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. PubMed. Available at: [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 307923, 2-Amino-decanoic acid. Available at: [Link]

-

ResearchGate (2004). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5312967, 2S-aminohexadecanoic acid. Available at: [Link]

-

PubChemLite (2025). 2-amino-decanoic acid (C10H21NO2). Available at: [Link]

-

Lab Alley (n.d.). Safety Data Sheet: Decanoic acid. Available at: [Link]

-

Semantic Scholar (2004). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549365, (S)-2-Aminooctanoic acid. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. This compound | C10H21NO2 | CID 12810660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-Amino-decanoic acid 95% | CAS: 84277-81-6 | AChemBlock [achemblock.com]

- 7. keyorganics.net [keyorganics.net]

- 8. media.laballey.com [media.laballey.com]

A Technical Guide to the Thermochemical Properties of (S)-2-Aminodecanoic Acid: Experimental and Computational Approaches

Abstract

(S)-2-Aminodecanoic acid, a non-proteinogenic α-amino acid with a long aliphatic side chain, is a molecule of increasing interest in peptide synthesis, drug development, and materials science[1]. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and Gibbs free energy—is fundamental to predicting its stability, reactivity, and behavior in biological and chemical systems. However, a review of publicly available databases, including the NIST Chemistry WebBook, reveals a scarcity of direct experimental thermochemical data for this specific compound[2]. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, determining, and predicting these critical properties. It outlines established experimental methodologies, details robust computational workflows, and presents a collection of known and analogous data to serve as a foundational reference.

Introduction: The Significance of Thermochemical Data

The thermodynamic stability and reactivity of a molecule are dictated by its fundamental thermochemical properties. For a pharmaceutical intermediate like this compound, these values are indispensable for:

-

Process Chemistry: Calculating reaction enthalpies (ΔHrxn) to ensure safe and efficient scale-up of synthetic routes.

-

Drug Stability and Formulation: Predicting the long-term stability of active pharmaceutical ingredients (APIs) and guiding the development of stable formulations.

-

Biochemical Modeling: Understanding the energetics of peptide folding and protein-ligand interactions where long-chain amino acids are involved[3].

-

Crystallization and Polymorphism: Controlling crystallization processes and identifying the most stable crystalline form, which is critical for bioavailability and regulatory approval.

While enantiomers like (S)- and (R)-2-Aminodecanoic acid possess identical thermochemical properties (e.g., enthalpy of formation, heat capacity) in an achiral environment, their crystalline forms can differ, leading to variations in properties like melting point and enthalpy of fusion[4]. This guide addresses the foundational properties of the single (S)-enantiomer.

Core Thermochemical Parameters: Definitions and Importance

A precise understanding of the following parameters is essential for any thermodynamic analysis.

| Parameter | Symbol | Definition | Significance in Research & Development |

| Standard Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states (usually 298.15 K and 1 bar)[5][6]. | A fundamental measure of a molecule's thermodynamic stability. Essential for calculating the heat of any chemical reaction involving the compound[7]. |

| Standard Gibbs Free Energy of Formation | ΔGf° | The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. | Determines the spontaneity of a formation reaction. Key for predicting reaction equilibrium constants and the theoretical maximum yield. |

| Standard Molar Entropy | S° | The entropy content of one mole of a substance under standard state conditions. | A measure of molecular disorder or randomness. Crucial for calculating the Gibbs free energy (ΔG = ΔH - TΔS) and understanding temperature-dependent phenomena. |

| Heat Capacity | Cp | The amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure[8]. | Essential for predicting how a substance's enthalpy and entropy change with temperature. Critical for heat transfer calculations in chemical reactors and during storage. |

| Enthalpy of Combustion | ΔHc° | The heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. | A primary experimental route to determining the enthalpy of formation for organic compounds using Hess's Law[9]. |

| Enthalpy of Fusion | ΔHfus | The heat required to change one mole of a substance from the solid to the liquid state at its melting point. | Provides information on the strength of intermolecular forces within the crystal lattice. Important for understanding solubility and melting behavior. |

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for accuracy. Due to the lack of published data for this compound, this section details the authoritative protocols that would be employed for its characterization.

Protocol: Determining Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a solid organic compound is most accurately determined indirectly by measuring its enthalpy of combustion (ΔHc°) using an isoperibol or adiabatic bomb calorimeter.

Causality and Self-Validation: This protocol is a self-validating system. The calorimeter's energy equivalent (€cal) is determined by combusting a certified standard reference material (e.g., benzoic acid) with a precisely known enthalpy of combustion. This calibration ensures the accuracy and traceability of the measurement for the target compound.

Step-by-Step Methodology:

-

Sample Preparation: A pellet of this compound (~0.8 - 1.2 g) is pressed and weighed to an accuracy of 0.01 mg. The sample is placed in a platinum crucible.

-

Fuse and Auxiliary Setup: A nickel or platinum fuse wire is attached to the bomb's electrodes, positioned to make contact with the sample pellet. If the sample is difficult to ignite, a small, weighed amount of a combustion aid (e.g., paraffin oil with a known ΔHc°) is added.

-

Bomb Sealing and Charging: 1.0 mL of deionized water is added to the bomb to ensure saturation of the internal atmosphere, which is necessary for the complete conversion of nitrogen and sulfur impurities to nitric and sulfuric acids. The bomb is then sealed and charged with high-purity oxygen to a pressure of 30 atm (3040 kPa)[9].

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium over a period of ~1 hour.

-

Combustion and Data Acquisition: The initial temperature is recorded for several minutes to establish a baseline drift. The sample is then ignited. The temperature of the calorimetric bucket is recorded at regular intervals (e.g., every 30 seconds) through the initial rise, peak, and final drift period until a steady state is re-established.

-

Data Analysis:

-

The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

The total heat released (qtotal) is calculated: qtotal = €cal × ΔT.

-

Corrections are made for the heat released by the fuse ignition (qfuse) and the formation of nitric acid (qHNO3) from the nitrogen in the amino acid.

-

The specific energy of combustion (ΔUc°) is calculated and then converted to the standard enthalpy of combustion (ΔHc°).

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the known ΔHf° values for CO2(g) and H2O(l).

-

Workflow Diagram: Bomb Calorimetry

Caption: Workflow for determining ΔHf° via bomb calorimetry.

Protocol: DSC for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow associated with thermal transitions.

Step-by-Step Methodology:

-

Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified standards with known melting points and enthalpies of fusion (e.g., Indium, Tin). Heat capacity is calibrated using a sapphire standard. This step is critical for data integrity.

-

Sample Preparation: A small amount of this compound (2-5 mg) is accurately weighed into an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Melting Point & Enthalpy of Fusion: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere. The heat flow to the sample is measured relative to the reference. The resulting endotherm peak is integrated to determine the onset temperature (melting point) and the peak area (enthalpy of fusion, ΔHfus).

-

Heat Capacity (Cp): The measurement is performed using a three-step method:

-

Baseline: An empty sample pan and an empty reference pan are run to obtain a baseline heat flow curve.

-

Standard: A sapphire standard of known mass is run under the identical temperature program.

-

Sample: The sample pan is run under the same program.

-

The heat capacity of the sample (Cp, sample) is then calculated at any given temperature by comparing the heat flow differences between the sample, baseline, and sapphire runs.

-

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, computational chemistry provides a robust framework for accurate prediction. Density Functional Theory (DFT) is a widely used method that balances computational cost with high accuracy for organic molecules[10][11].

Causality and Self-Validation: The accuracy of DFT predictions is validated by comparing calculated results for well-characterized benchmark molecules against experimental data. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is guided by performance on these benchmarks, ensuring the chosen level of theory is appropriate for the target molecule.

Step-by-Step Workflow:

-

Conformational Search: Long-chain flexible molecules like this compound exist as a population of multiple low-energy conformers. A force-field-based method (e.g., MMFF94) is first used to perform a systematic or stochastic search of the conformational space to identify all potential low-energy structures[12].

-

Geometry Optimization: The lowest-energy conformers identified are then subjected to full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

-

Vibrational Frequency Calculation: A frequency calculation is performed on each optimized geometry at the same level of theory. This step serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the thermodynamic functions.

-

-

Thermochemical Data Calculation: The electronic energy from the optimization and the thermal corrections from the frequency calculation are combined to yield key thermodynamic properties at a specified temperature (e.g., 298.15 K)[13]:

-

Enthalpy (H)

-

Entropy (S)

-

Heat Capacity (Cv, which can be converted to Cp)

-

Gibbs Free Energy (G)

-

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using a balanced isodesmic or atomization reaction, where the ΔHf° values of all other species in the reaction are known experimentally, minimizing systematic errors in the DFT calculation[14].

Workflow Diagram: DFT Thermochemical Prediction

Caption: Workflow for predicting thermochemical properties using DFT.

Data Compendium for this compound

The following table summarizes the available physical properties and data from analogous compounds. It must be emphasized that most thermochemical values are either predicted or estimated due to the absence of direct experimental measurements in the reviewed literature.

| Property | Value | Source / Method | Reference |

| Molecular Formula | C₁₀H₂₁NO₂ | - | [15] |

| Molecular Weight | 187.28 g/mol | - | [15] |

| CAS Number | 84277-81-6 | - | [15] |

| Melting Point | 194-196 °C | Estimated from structural analogs | [4] |

| Boiling Point | 300.9 ± 25.0 °C | Predicted | [1] |

| Density | 0.973 g/cm³ | Predicted | [1] |

| Enthalpy of Formation (ΔHf°) | Data not available | Requires experimental (e.g., bomb calorimetry) or computational (e.g., DFT) determination. | - |

| Gibbs Free Energy (ΔGf°) | Data not available | Requires experimental or computational determination. | - |

| Heat Capacity (Cp) | Data not available | Requires experimental (e.g., DSC) or computational (e.g., DFT) determination. | - |

Conclusion

While direct experimental thermochemical data for this compound is not currently prevalent in scientific literature, a robust framework exists for its determination. This guide provides the necessary theoretical background and detailed, field-proven methodologies for both experimental measurement and computational prediction. For researchers in drug development and chemical synthesis, applying the described bomb calorimetry, DSC, and DFT workflows is essential for acquiring the data needed for process optimization, stability analysis, and molecular modeling. The continued application of these techniques will undoubtedly enrich the public data landscape for this and other important non-proteinogenic amino acids.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12810660, this compound. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Stover, M. L., Jackson, V. E., Matus, M. H., Adams, M. A., Cassady, C. J., & Dixon, D. A. (2012). Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. The Journal of Physical Chemistry B, 116(25), 7477–7487. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307925, 2-Aminododecanoic acid. PubChem. Retrieved from [Link]

-

Xie, Y., et al. (2021). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. ACS Sustainable Chemistry & Engineering, 9(10), 3828–3838. Available at: [Link]

-

Wolfenden, R., & Lewis, C. A. (2018). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 115(31), E7281–E7288. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307923, 2-Amino-decanoic acid. PubChem. Retrieved from [Link]

-

Pop, A. M., et al. (2018). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 23(8), 1859. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312967, 2S-aminohexadecanoic acid. PubChem. Retrieved from [Link]

-

Gopen, Q., & Pochapsky, T. C. (1997). Thermodynamics of interactions between amino acid side chains. Protein Science, 6(1), 141–150. Available at: [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Standard enthalpy of formation. Wikipedia. Retrieved from [Link]

-

Perisanu, S., Gheorghe, D., & Neacsu, A. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Insights in Chemistry and Biochemistry, 1(3). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409322, 2-Aminohexadecanoic acid. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 12). Standard Enthalpies of Formation. Retrieved from [Link]

-

Michaux, A., et al. (2017). Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. The Journal of Physical Chemistry C, 121(41), 22753–22765. Available at: [Link]

-

Wikipedia contributors. (n.d.). Table of specific heat capacities. Wikipedia. Retrieved from [Link]

-

Pye, C. C. (2018). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol over H-ZSM-5 zeolite. arXiv. Available at: [Link]

-

Contineanu, I., & Perisanu, S. (2012). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. Revue Roumaine de Chimie, 57(7-8), 735-740. Available at: [Link]

-

Ventura, O. N., & Segovia, M. (2005). Density functional computational thermochemistry: Accurate determination of the enthalpy of formation of perfluoropropane from DFT and ab initio calculations on isodesmic reactions. Chemical Physics Letters, 403(4-6), 378–384. Available at: [Link]

-

Chemistry LibreTexts. (2020, September 8). Enthalpies of Formation. Retrieved from [Link]

-

NIST. (n.d.). n-Decanoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. Thermodynamics of interactions between amino acid side chains: experimental differentiation of aromatic-aromatic, aromatic-aliphatic, and aliphatic-aliphatic side-chain interactions in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (R)-2-Aminodecanoic acid | 84276-16-4 [smolecule.com]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Table of specific heat capacities - Wikipedia [en.wikipedia.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. mdpi.com [mdpi.com]

- 11. arxiv.org [arxiv.org]

- 12. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Density functional computational thermochemistry: Accurate determination of the enthalpy of formation of perfluoropropane from DFT and ab initio calculations on isodesmic reactions / Chemical Physics Letters, 2005 [sci-hub.ru]

- 15. This compound | C10H21NO2 | CID 12810660 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (S)-2-Aminodecanoic Acid from L-Threonine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of the non-proteinogenic amino acid (S)-2-aminodecanoic acid, utilizing the chiral pool precursor L-threonine. The synthetic strategy hinges on the preservation of the inherent stereochemistry of the α-carbon of L-threonine while systematically elongating its side chain. Key transformations include the protection of the amino and hydroxyl functionalities as an oxazolidine, reduction to a chiral aldehyde, side-chain extension via a Wittig reaction, and subsequent hydrogenation and deprotection. This application note details the underlying chemical principles, step-by-step protocols, and critical experimental considerations for each stage of the synthesis.

Introduction

This compound is a non-proteinogenic α-amino acid with a ten-carbon backbone. Its structural uniqueness and chirality make it a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmaceutically relevant molecules. The development of stereoselective routes to such non-natural amino acids is of significant interest in medicinal chemistry and drug discovery.

L-threonine, an essential amino acid, is an inexpensive and readily available chiral starting material.[1][2] It possesses two stereocenters, offering a robust template for asymmetric synthesis. The strategy outlined herein leverages the (S)-configuration at the α-carbon of L-threonine to direct the stereochemistry of the final product, this compound.

Synthetic Strategy Overview

The synthesis of this compound from L-threonine is a multi-step process that can be broadly divided into four key stages:

-

Protection of L-Threonine: The amino and hydroxyl groups of L-threonine are protected as a Boc-substituted oxazolidine, and the carboxylic acid is converted to a methyl ester. This protection strategy is crucial to prevent unwanted side reactions in subsequent steps.

-

Formation of the Chiral Aldehyde: The methyl ester of the protected L-threonine is selectively reduced to the corresponding aldehyde, known as N-Boc-L-threoninal acetonide. This intermediate is a pivotal chiral building block for the subsequent chain elongation.

-

Side-Chain Elongation: A Wittig reaction is employed to couple the chiral aldehyde with a seven-carbon phosphorane, thereby constructing the decanoic acid backbone as an unsaturated derivative.

-

Reduction and Deprotection: The carbon-carbon double bond in the side chain is saturated via catalytic hydrogenation. Finally, all protecting groups are removed under acidic conditions to yield the target molecule, this compound.

Figure 1: Overall synthetic workflow from L-threonine to this compound.

Detailed Protocols and Methodologies

Stage 1: Protection of L-Threonine

The initial step involves the protection of the functional groups of L-threonine to prevent their interference in subsequent reactions. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the amino and hydroxyl groups are further protected as an acetonide. The carboxylic acid is converted to a methyl ester.

Protocol 1: Synthesis of N-Boc-L-threonine methyl ester acetonide

-

N-Boc Protection:

-

Suspend L-threonine (1 eq.) in a mixture of methanol and water.

-

Add sodium bicarbonate (1.5 eq.) to the suspension.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) portion-wise while stirring vigorously at room temperature.

-

Continue stirring for 12-16 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with a cold, dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-threonine.[1][2]

-

-

Esterification and Acetonide Formation:

-

Dissolve the N-Boc-L-threonine (1 eq.) in anhydrous dichloromethane.

-

Add 2,2-dimethoxypropane (3 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

-

Stir the mixture at room temperature for 4-6 hours.

-

Add methyl iodide (1.5 eq.) and potassium carbonate (2 eq.).

-

Stir the reaction mixture for an additional 12-16 hours at room temperature.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-L-threonine methyl ester acetonide.

-

| Reagent/Parameter | Quantity/Value | Purpose |

| L-Threonine | 1 eq. | Chiral starting material |

| Di-tert-butyl dicarbonate | 1.2 eq. | Amino group protection |

| Sodium bicarbonate | 1.5 eq. | Base for Boc protection |

| 2,2-Dimethoxypropane | 3 eq. | Acetonide formation |

| p-Toluenesulfonic acid | 0.05 eq. | Acid catalyst for acetonide formation |

| Methyl iodide | 1.5 eq. | Esterification of carboxylic acid |

| Potassium carbonate | 2 eq. | Base for esterification |

| Reaction Time | 24-36 hours (total) | |

| Expected Yield | 70-80% |

Table 1: Reagents and conditions for the protection of L-threonine.

Stage 2: Formation of the Chiral Aldehyde

The protected L-threonine methyl ester is then reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature. This step is critical as it generates the electrophilic center for the subsequent C-C bond formation while preserving the stereochemistry.[3]

Protocol 2: Synthesis of N-Boc-L-threoninal acetonide

-

Dissolve N-Boc-L-threonine methyl ester acetonide (1 eq.) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

-

Slowly add a solution of DIBAL-H in toluene (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value | Purpose |

| Protected Threonine Ester | 1 eq. | Starting material for reduction |

| DIBAL-H | 1.1 eq. | Reducing agent |

| Toluene | Anhydrous | Solvent |

| Temperature | -78 °C | To prevent over-reduction |

| Reaction Time | 2-3 hours | |

| Expected Yield | 80-90% |

Table 2: Reagents and conditions for the synthesis of the chiral aldehyde.

Stage 3: Side-Chain Elongation via Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from aldehydes and ketones. In this step, the chiral aldehyde is reacted with a phosphorane generated from heptyltriphenylphosphonium bromide to introduce the seven-carbon extension to the side chain.

Figure 2: Key steps in the Wittig reaction for side-chain elongation.

Protocol 3: Wittig Reaction for Side-Chain Elongation

-

Preparation of the Wittig Reagent:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes and then cool to -78 °C.

-

-

Reaction with the Aldehyde:

-

Dissolve N-Boc-L-threoninal acetonide (1 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the unsaturated N-Boc-aminodecanoate derivative.

-

| Reagent/Parameter | Quantity/Value | Purpose |

| Heptyltriphenylphosphonium bromide | 1.2 eq. | Wittig salt |

| n-Butyllithium | 1.1 eq. | Strong base to form ylide |

| N-Boc-L-threoninal acetonide | 1 eq. | Electrophile |

| Tetrahydrofuran (THF) | Anhydrous | Solvent |

| Temperature | -78 °C to room temp. | Control of reaction |

| Reaction Time | ~12 hours | |

| Expected Yield | 60-75% |

Table 3: Reagents and conditions for the Wittig reaction.

Stage 4: Reduction and Deprotection

The final steps involve the saturation of the carbon-carbon double bond and the removal of all protecting groups to afford the final product.

Protocol 4: Hydrogenation and Deprotection

-

Catalytic Hydrogenation:

-

Dissolve the unsaturated N-Boc-aminodecanoate derivative (1 eq.) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-8 hours, or until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the protected (S)-2-aminodecanoate derivative.

-

-

Deprotection:

-

Dissolve the protected (S)-2-aminodecanoate derivative in a solution of 4M HCl in dioxane.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The free amino acid can be obtained by dissolving the hydrochloride salt in water and adjusting the pH to the isoelectric point, followed by crystallization or lyophilization.

-

| Reagent/Parameter | Quantity/Value | Purpose |

| 10% Palladium on carbon | Catalytic amount | Hydrogenation catalyst |

| Hydrogen gas | 1 atm | Reducing agent |

| 4M HCl in Dioxane | Excess | Deprotection reagent |

| Reaction Time | 10-14 hours (total) | |

| Expected Yield | >90% for both steps |

Table 4: Reagents and conditions for hydrogenation and deprotection.

Conclusion

The synthetic route detailed in this application note provides a reliable and stereocontrolled method for the preparation of this compound from the chiral pool starting material, L-threonine. The key to the success of this synthesis lies in the robust protection strategy, the efficient generation of a chiral aldehyde intermediate, and the strategic application of a Wittig reaction for side-chain elongation. This methodology is amenable to the synthesis of other long-chain α-amino acids by simply varying the Wittig reagent used in the chain extension step. The protocols provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

- Garner, P., & Park, J. M. (1987). The synthesis and carbocyclization of unsaturated amino acids. A new, convergent approach to the synthesis of aminocyclopentitol glycosidase inhibitors. The Journal of Organic Chemistry, 52(12), 2361–2364.

- Durand, P., Vo-Quang, L., & Le Goffic, F. (1991). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

- RSC. (2012). Site-Selective Protein Modification via Bioorthogonal Wittig Reaction. RSC Blogs.

- ChemicalBook. (n.d.). Boc-L-Threonine synthesis.

- ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry.

- European Patent Office. (2009). Deprotection of N-BOC compounds.

- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). Method for preparing Boc-L-threonine.

- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Khan Academy. (n.d.).

- ResearchGate. (n.d.). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore.

- The Royal Society of Chemistry. (n.d.).

- BOC Sciences. (n.d.). BOC-amino acids.

Sources

- 1. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]

- 2. CN104326944A - Method for preparing Boc-L-threonine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

Application Note & Protocols: Strategic Incorporation of (S)-2-Aminodecanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidic Landscape with Lipophilic Amino Acids

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and materials science. The incorporation of unnatural amino acids offers a powerful strategy to modulate the pharmacological and physicochemical characteristics of peptides, such as stability, membrane permeability, and receptor affinity. (S)-2-Aminodecanoic acid, a chiral non-proteinogenic amino acid featuring a C8 aliphatic side chain, is a valuable building block for introducing lipophilicity into peptide sequences.[1] This modification can enhance interactions with biological membranes, improve metabolic stability by sterically shielding peptide bonds from enzymatic degradation, and promote specific secondary structures.

However, the very properties that make this compound desirable also present significant challenges in standard solid-phase peptide synthesis (SPPS) protocols. Its long, hydrophobic side chain can lead to steric hindrance during coupling reactions and promote peptide aggregation on the solid support, resulting in incomplete reactions and low yields.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into synthetic peptides using Fmoc-based SPPS. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies to overcome the inherent challenges.

Physicochemical Properties of this compound

A thorough understanding of the building block is critical for successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₂ | [3] |

| Molecular Weight | 187.28 g/mol | [3] |

| Appearance | White to off-white powder or crystals | [4] |

| Key Feature | C8 linear aliphatic side chain | N/A |

| Solubility | Poor in aqueous solutions, soluble in organic solvents like DMF and NMP | Inferred from hydrophobic structure |

The substantial hydrophobic character of the decanoic acid side chain is the primary driver of the challenges encountered during SPPS.

Strategic Considerations for SPPS Incorporation

The successful incorporation of this compound hinges on a multi-faceted strategy that addresses both steric hindrance at the coupling site and inter-chain aggregation of the growing peptide.

Resin Selection:

The choice of solid support is foundational. For peptides incorporating highly hydrophobic residues, a resin with good swelling properties in the solvents of choice (typically DMF or NMP) is crucial to ensure reagent accessibility.[5]

-

Recommendation: Polystyrene-based resins with a polyethylene glycol (PEG) spacer, such as TentaGel® or ChemMatrix® , are highly recommended. The PEG component enhances the solvation of the resin-bound peptide, disrupting hydrophobic interactions that lead to aggregation.[5]

-

Alternative: Standard Wang or Rink Amide resins can be used, but may require more aggressive solvent systems or aggregation-disrupting additives.[6]

Coupling Reagent (Activator) Selection:

Standard carbodiimide activators like DIC may prove inefficient for coupling sterically demanding amino acids.[7] More potent activating agents are required to overcome the steric bulk of the C8 side chain.

-

Primary Recommendation: Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are the reagents of choice.[8] These reagents rapidly form highly reactive acyl-uronium species, driving the coupling reaction to completion even with hindered amino acids.[8]

-

High-Efficiency Alternative: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent alternative that offers comparable or even superior efficiency to HATU, with the added benefit of being non-explosive and having better solubility.[8]

Managing On-Resin Aggregation:

As the peptide chain elongates, particularly with multiple hydrophobic residues, it can fold and aggregate, rendering the N-terminus inaccessible for subsequent coupling steps.

-

Solvent Choice: Use of N-Methyl-2-pyrrolidone (NMP) over Dimethylformamide (DMF) can be beneficial as it has superior solvating properties for aggregated peptides.

-

Microwave-Assisted SPPS: The application of microwave energy is a highly effective method to overcome aggregation and drive difficult couplings to completion.[9] The rapid heating disrupts intermolecular hydrogen bonds that stabilize aggregates.

-

Double Coupling: A standard practice for difficult amino acids is to perform the coupling step twice to ensure maximum incorporation.

-

Capping: After the coupling step, it is crucial to cap any unreacted free amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Protocol 1: Manual Fmoc-SPPS of this compound

This protocol details a robust manual synthesis cycle for incorporating Fmoc-(S)-2-Aminodecanoic acid.

Workflow Diagram:

Caption: Manual SPPS cycle for incorporating Fmoc-(S)-2-Aminodecanoic acid.

Step-by-Step Methodology:

-

Resin Preparation:

-

Place 0.1 mmol of TentaGel® Rink Amide resin in a fritted reaction vessel.

-

Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.[10]

-

Agitate for 3 minutes. Drain.

-

Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-(S)-2-Aminodecanoic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2-4 hours. A longer coupling time is recommended due to steric hindrance.

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, proceed with a second coupling.

-

-

Capping (Recommended):

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:3 v/v/v).

-

Add 5 mL of the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

-

-

Chain Elongation:

-

Return to Step 2 to continue with the next amino acid in the sequence.

-

Protocol 2: Cleavage and Final Deprotection

The high hydrophobicity of peptides containing this compound can lead to precipitation issues during cleavage. The choice of scavengers is critical to prevent side reactions.

Methodology:

-

Resin Preparation:

-

After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the protecting groups on other amino acids in the sequence. A standard "Reagent K" is often suitable:

-

Trifluoroacetic acid (TFA): 92.5%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%

-

Ethanedithiol (EDT): 2.5%

-

-

Caution: Work in a well-ventilated fume hood. TFA is highly corrosive.

-

-

Cleavage Reaction:

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (40 mL).

-

-

Peptide Precipitation and Isolation:

-

A white precipitate of the crude peptide should form.

-

Keep the ether suspension at -20 °C for 30 minutes to maximize precipitation.

-

Centrifuge the suspension at 3000-4000 rpm for 10 minutes.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

Troubleshooting Common Issues

Incorporating lipophilic amino acids can lead to predictable challenges. Proactive and reactive troubleshooting is key to a successful synthesis.

Troubleshooting Diagram:

Caption: Troubleshooting guide for SPPS with this compound.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with strategic planning and the use of optimized protocols. By selecting appropriate resins and potent coupling reagents, and by implementing measures to mitigate on-resin aggregation, researchers can effectively synthesize lipophilic peptides for a wide range of applications in drug discovery and biotechnology. The methodologies outlined in this guide provide a robust framework for overcoming the challenges associated with this valuable unnatural amino acid, thereby expanding the toolkit for creating novel and effective peptide-based therapeutics and materials.

References

-

This compound. MySkinRecipes. (n.d.). [Link]

-

This compound | C10H21NO2. PubChem, National Institutes of Health. (n.d.). [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. (2007). [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. (n.d.). [Link]

-

Efficient peptide coupling involving sterically hindered amino acids. PubMed. (2007). [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (n.d.). [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC, National Institutes of Health. (2016). [Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. (n.d.). [Link]

-

Peptide synthesis. Wikipedia. (n.d.). [Link]

-

Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central, National Institutes of Health. (n.d.). [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (2020). [Link]

-

CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. (2015). [Link]

-

Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port. (n.d.). [Link]

-

Why is solid phase peptide synthesis limited to 70 amino acids? Chemistry Stack Exchange. (2015). [Link]

-

Advances in Fmoc solid-phase peptide synthesis. PMC, National Institutes of Health. (2015). [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007). [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTec. (n.d.). [Link]

-

Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC, National Institutes of Health. (2018). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H21NO2 | CID 12810660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminodecanoic acid | 17702-88-4 [sigmaaldrich.com]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Application Note: Strategic Incorporation of (S)-2-Aminodecanoic Acid into Novel Peptide Architectures

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern peptide science, the deliberate inclusion of non-canonical amino acids (ncAAs) has transitioned from a niche academic pursuit to a pivotal strategy in therapeutic peptide design. Among these, the lipophilic amino acid (S)-2-aminodecanoic acid presents a compelling tool for modulating the physicochemical properties of peptides. Its simple, yet impactful, C8 linear alkyl side chain can profoundly influence a peptide's interaction with biological membranes, enhance its resistance to proteolytic degradation, and refine its conformational stability.

However, the very hydrophobicity that makes this amino acid so attractive also introduces significant challenges during synthesis and purification. Aggregation, poor solubility, and difficult chromatographic separations are common hurdles. This guide is born from extensive field experience, designed not merely to provide a set of instructions, but to impart a deeper understanding of the "why" behind each step. By mastering the techniques presented herein, you will be empowered to leverage the full potential of this compound, transforming challenging sequences into successful discoveries.

Scientific Rationale: The Strategic Value of this compound

The incorporation of this compound is a strategic decision aimed at enhancing key pharmacological attributes of a peptide. Its primary contributions are:

-